Diethyl 2-methyl-2-nitromalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-methyl-2-nitromalonate: is an organic compound with the molecular formula C8H13NO6 . It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a methyl group and a nitro group. This compound is of significant interest in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-methyl-2-nitromalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with methyl iodide to introduce the methyl group.
Nitration: The methylated product is then nitrated using a nitrating agent like nitric acid to introduce the nitro group
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-methyl-2-nitromalonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Diethyl 2-methyl-2-aminomalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-methyl-2-nitromalonic acid
Scientific Research Applications
Diethyl 2-methyl-2-nitromalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anticonvulsant drugs.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of diethyl 2-methyl-2-nitromalonate involves its reactivity as a nucleophile and electrophile. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is primarily due to the presence of the nitro and ester groups, which facilitate various chemical transformations .
Comparison with Similar Compounds
Diethyl malonate: Lacks the nitro and methyl groups, making it less reactive.
Diethyl 2-nitromalonate: Similar but lacks the methyl group.
Diethyl methylmalonate: Similar but lacks the nitro group
Uniqueness: Diethyl 2-methyl-2-nitromalonate is unique due to the presence of both the nitro and methyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it versatile for various applications in research and industry .
Biological Activity
Diethyl 2-methyl-2-nitromalonate (DENM) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound is an ester derivative of nitromalonate, characterized by the molecular formula C7H11NO6. It is typically synthesized through the nitration of diethyl malonate, using fuming nitric acid under controlled conditions to yield high purity and yield . The general reaction can be summarized as follows:
Research indicates that DENM exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anti-cancer agent, neuroprotective agent, and in the modulation of metabolic pathways.
- Anticancer Activity : DENM has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that DENM can inhibit the proliferation of human cancer cells by modulating key signaling pathways .
- Neuroprotective Effects : Preliminary studies suggest that DENM may have neuroprotective properties. It appears to stabilize microtubules and prevent tau hyperphosphorylation, which is crucial in neurodegenerative diseases such as Alzheimer's disease. This activity may be linked to its structural similarity to known microtubule-stabilizing agents .
- Metabolic Modulation : DENM has been implicated in the modulation of metabolic pathways, particularly those involved in lipid metabolism. It may influence the expression of enzymes related to fatty acid synthesis and oxidation, which could have implications for metabolic disorders .
Case Studies and Research Findings
A variety of studies have been conducted to elucidate the biological activity of DENM:
- In Vitro Studies : A study evaluated the cytotoxic effects of DENM on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
- Animal Models : In vivo studies using murine models have shown that DENM administration resulted in reduced tumor growth in xenograft models. The compound was well-tolerated with no significant adverse effects noted at therapeutic doses .
- Mechanistic Insights : Molecular docking studies have suggested that DENM interacts with specific receptors involved in cell signaling pathways, providing insights into its potential mechanisms of action .
Data Table: Summary of Biological Activities
Properties
CAS No. |
65612-01-3 |
---|---|
Molecular Formula |
C8H13NO6 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
diethyl 2-methyl-2-nitropropanedioate |
InChI |
InChI=1S/C8H13NO6/c1-4-14-6(10)8(3,9(12)13)7(11)15-5-2/h4-5H2,1-3H3 |
InChI Key |
SEWLYOPSOGRGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.